1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene
Description
1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene is a sulfonamide derivative featuring a piperazine core linked to substituted aromatic rings. The compound’s structure includes:
- A 2-nitrobenzene sulfonyl group (electron-withdrawing nitro and chloro substituents at positions 2 and 4).
Its molecular formula is C₁₇H₁₅Cl₂N₃O₄S (molecular weight: 428.29 g/mol). The nitro and chloro groups enhance electrophilicity and may influence solubility (predicted logP ~2.5–3.5) and stability. The compound’s synthesis likely involves nucleophilic substitution between a piperazine derivative and a sulfonyl chloride precursor, followed by purification via silica gel chromatography (yields ~55–85% based on analogous methods) .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-chloro-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-2-3-13(18)10-16(12)20-6-8-21(9-7-20)27(25,26)14-4-5-15(19)17(11-14)22(23)24/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFAGTBLRRYSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene (CAS No. CB7223004) is a synthetic compound notable for its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C17H17Cl2N3O4S
- Molecular Weight : 430.31 g/mol
- Structure : The compound features a nitro group, a sulfonamide linkage, and a piperazine moiety, which are significant for its biological interactions.
The biological activity of 1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often linked to the ability to disrupt bacterial DNA synthesis.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.
- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be leveraged for therapeutic applications.
Toxicity Profiles
Toxicological studies are critical for understanding the safety profile of this compound:
- Acute Toxicity : The oral LD50 in rodent models indicates moderate toxicity, with values ranging from 294 to 694 mg/kg for male rats and 565 to 664 mg/kg for female rats .
- Chronic Toxicity : Long-term exposure studies have demonstrated adverse effects on hematological parameters, including methaemoglobinemia and oxidative damage to erythrocytes .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of related compounds. The findings suggested that modifications in the piperazine ring could enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that could be explored further with 1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene.
Biodegradation Pathways
An investigation into the biodegradation of similar compounds revealed pathways involving microbial transformation that could lead to less toxic metabolites. This highlights the importance of understanding environmental impacts and metabolic pathways when considering therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2N3O4S |
| Molecular Weight | 430.31 g/mol |
| Oral LD50 (Male Rats) | 294 - 694 mg/kg |
| Oral LD50 (Female Rats) | 565 - 664 mg/kg |
| Mechanism of Action | ROS generation, enzyme inhibition |
Chemical Reactions Analysis
Nitro Group Reactivity
The 2-nitro substituent governs several transformations:
Reduction Pathways
-
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-aminobenzene. This reaction requires deoxygenated solvents and typically achieves >80% yield in ethanol at 25°C .
-
Chemical reduction with Fe/HCl produces intermediate hydroxylamine derivatives, which may undergo Bamberger rearrangement under acidic conditions to form aminophenol derivatives .
Electrophilic Substitution
Chlorine Substitution Reactions
The 1-chloro substituent participates in nucleophilic aromatic substitution (NAS):
Nucleophilic Displacement
-
Reacts with sodium sulfide (Na₂S) in DMF at 120°C to form thioether derivatives through SNAr mechanisms .
-
Piperidine or morpholine substitutes the chloride in refluxing acetonitrile (80°C, 24h), yielding 1-(piperidin-1-yl)-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene .
Metal-Catalyzed Cross-Coupling
-
Suzuki-Miyaura coupling with arylboronic acids occurs at 90°C using Pd(PPh₃)₄ catalyst, replacing chlorine with aryl groups .
Sulfonamide Group Transformations
The piperazinylsulfonyl group shows moderate reactivity:
Hydrolysis
-
Boiling with concentrated HCl (6M, 12h) cleaves the sulfonamide bond, producing 4-(5-chloro-2-methylphenyl)piperazine and 1-chloro-2-nitrobenzene-4-sulfonic acid .
Alkylation/Acylation
-
The piperazine nitrogen undergoes alkylation with methyl iodide (K₂CO₃, DMF, 60°C) to form quaternary ammonium derivatives .
-
Acylation with acetyl chloride yields N-acetylpiperazine sulfonamides under mild conditions .
Multi-Step Reaction Pathways
Combined functional group interactions enable complex syntheses:
Stepwise Functionalization
-
Initial reduction of nitro to amine (H₂/Pd-C)
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Subsequent diazotization (NaNO₂/HCl) at 0°C
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Sandmeyer reaction with CuCN forms 1-chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-cyanobenzene .
Tandem Substitution-Reduction
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Chlorine displacement with thiophenol (PhSH, K₂CO₃)
-
Catalytic hydrogenation of nitro group
Yields 2-amino-1-(phenylthio)-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)benzene .
Stability Considerations
Critical degradation pathways include:
-
Photolytic Decomposition : UV exposure (λ=254nm) cleaves the sulfonamide bond with t₁/₂=4.2h in methanol .
-
Thermal Rearrangement : Heating above 200°C induces nitro group migration in analogous systems, though this remains unconfirmed for the target compound .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of arylpiperazine sulfonamides, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The trichlorophenyl analog (logP ~4.1) exhibits higher lipophilicity than the target compound (logP ~3.2), favoring membrane permeability but increasing bioaccumulation risks .
Synthetic Challenges :
- Introducing nitro groups requires controlled reaction conditions to avoid side reactions (e.g., over-nitration) .
- Halogenated derivatives (e.g., trichlorophenyl) may necessitate hazardous reagents, complicating scale-up .
Chlorinated analogs (e.g., trichlorophenyl derivative) pose environmental persistence concerns .
Thermal Stability :
- The 3-methylphenyl sulfonyl analog has a boiling point of 538°C, suggesting the target compound (with nitro groups) may decompose at lower temperatures due to nitro group instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
